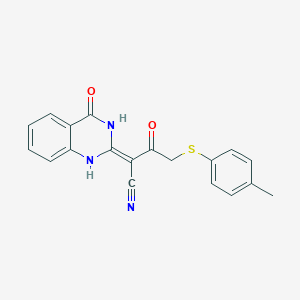
(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is a complex organic compound that features a quinazolinone moiety and a butanenitrile group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the butanenitrile group: This step may involve the reaction of the quinazolinone intermediate with a suitable nitrile compound under basic or acidic conditions.
Attachment of the sulfanyl group: This can be done by reacting the intermediate with a thiol derivative, such as 4-methylthiophenol, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Anticancer Activity: Quinazolinone derivatives are known for their potential anticancer properties, and this compound might be investigated for similar activities.
Industry
Pharmaceuticals: The compound can be used in the development of new pharmaceutical agents.
作用机制
The mechanism of action of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Butanenitrile Derivatives: Compounds like 2-(4-methylphenyl)-3-oxobutanenitrile.
Uniqueness
The uniqueness of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-6-8-13(9-7-12)25-11-17(23)15(10-20)18-21-16-5-3-2-4-14(16)19(24)22-18/h2-9,21H,11H2,1H3,(H,22,24)/b18-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYKZLKPDKWKZ-SDXDJHTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














